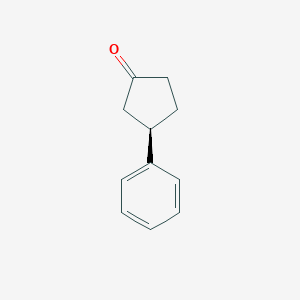

(R)-3-Phenylcyclopentanone

Description

Significance of Chirality in β-Stereogenic Cyclic Ketones

The presence of a stereogenic center at the β-position to the carbonyl group in a cyclic ketone, such as in 3-substituted cyclopentanones, introduces a key element of chirality. This chirality is of paramount importance in medicinal chemistry and drug development. The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The "Magic Methyl" effect, for instance, highlights the significant impact that the introduction of a stereogenic methyl group can have on the pharmacological and physical properties of drug candidates. researchgate.netnih.gov The prevalence of β-methyl ketone structural motifs in bioactive compounds and natural products has driven the development of enantioselective strategies for their synthesis. researchgate.netnih.gov The fixed configurations of these cyclic ketones influence their reactivity in a predictable manner, making them valuable templates in asymmetric synthesis. msu.edu

Overview of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure or enriched compounds is a central goal of modern organic chemistry. A variety of asymmetric synthesis methodologies have been developed to achieve this, particularly for cyclic ketones. These methods can be broadly categorized as follows:

Organocatalysis: This approach utilizes small organic molecules as catalysts to promote enantioselective reactions. For instance, chiral secondary amines and N-heterocyclic carbenes (NHCs) have been successfully employed in the asymmetric synthesis of functionalized cyclopentanones. rsc.orgnih.govacs.org Organocatalytic methods, such as transfer hydrogenation, have proven effective for the reduction of cyclic enones to chiral cycloalkanones. princeton.edu

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are widely used to catalyze asymmetric transformations. Rhodium-catalyzed asymmetric hydrogenation, for example, is a powerful tool for producing chiral ketones. researchgate.netnih.gov

Enzymatic Reactions: Enzymes, being inherently chiral, can be highly effective catalysts for asymmetric synthesis. Lipase-catalyzed transesterification is a notable example used for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net

Chiral Auxiliaries: This method involves temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.

These methodologies have enabled the synthesis of a wide range of chiral cyclopentanone (B42830) derivatives with high levels of enantioselectivity. acs.orgnih.govacs.org

Contextual Importance of (R)-3-Phenylcyclopentanone as a Chiral Intermediate

This compound stands out as a particularly valuable chiral building block in organic synthesis. angenechemical.com Its structure, featuring a cyclopentanone ring with a phenyl group at the chiral β-position, makes it a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals. angenechemical.com The presence of the defined stereocenter allows for the creation of enantiomerically pure molecules, a critical aspect of drug discovery and development. angenechemical.com

The utility of this compound is demonstrated in its application as a starting material for the synthesis of more complex chiral molecules. For example, it has been used in the synthesis of biologically active compounds and as a substrate in enzymatic reactions. researchgate.netbiosynth.com The development of efficient synthetic routes to this compound, such as through the organocatalytic transfer hydrogenation of 3-phenyl-2-cyclopenten-1-one, has further enhanced its accessibility and importance in the field of asymmetric synthesis. princeton.edu

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 3-phenyl-2-cyclopenten-1-one |

| Cyclopentanone |

| N-heterocyclic carbenes |

| Lipase |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 86505-44-4 |

| MDL Number | MFCD08276412 |

| SMILES Code | O=C1CC@HCC1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXYJLOYZMFIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452481 | |

| Record name | (R)-3-Phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86505-44-4 | |

| Record name | (R)-3-Phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Phenylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis Methodologies for R 3 Phenylcyclopentanone

Organocatalytic Approaches to (R)-3-Phenylcyclopentanone

Organocatalysis offers a metal-free strategy for the enantioselective synthesis of chiral molecules. For this compound, this is prominently achieved through the transfer hydrogenation of its unsaturated precursor, 3-phenyl-2-cyclopentenone, leveraging iminium ion activation.

Iminium Catalysis in Enantioselective Transfer Hydrogenation of 3-Phenyl-2-Cyclopentenone

The enantioselective organocatalytic transfer hydrogenation of cyclic enones represents a significant advancement in asymmetric synthesis. nih.gov This strategy employs a chiral secondary amine catalyst, such as an imidazolidinone derivative, to convert an α,β-unsaturated ketone into a chiral saturated ketone. nih.govprinceton.edu The process is initiated by the condensation of the chiral amine catalyst with the enone substrate, 3-phenyl-2-cyclopentenone, to form a chiral iminium ion. princeton.edu This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating a subsequent hydride attack. princeton.eduscienceopen.com

Initial studies using 3-phenyl-2-cyclopentenone as the substrate explored various imidazolidinone catalysts. princeton.edu It was found that certain catalysts, particularly those previously effective for enal hydrogenation, were unsuccessful for enone reduction due to the increased steric and electronic deactivation of ketones toward iminium formation. princeton.edu However, the development of specific imidazolidinone catalysts, such as a furyl-substituted variant, proved effective, enabling the hydrogenation of 3-phenyl-2-cyclopentenone with high efficiency and enantioselectivity. princeton.eduprinceton.edu This biomimetic approach mimics biological reductions that use NADH cofactors, but replaces the enzyme and cofactor with a small organic molecule and a Hantzsch ester, respectively. princeton.eduprinceton.edu

Application of Hantzsch Esters as Hydride Donors

In the iminium-catalyzed reduction of 3-phenyl-2-cyclopentenone, Hantzsch esters serve as the terminal reductant, acting as a stable and inexpensive source of hydride. nih.govprinceton.edu The structure of the Hantzsch ester has a profound impact on the enantioselectivity and efficiency of the reaction. princeton.eduprinceton.edu

Research has demonstrated a clear structure-selectivity relationship. princeton.edu For the reduction of 3-phenyl-2-cyclopentenone, increasing the steric bulk of the ester groups at the 3 and 5 positions of the dihydropyridine (B1217469) ring of the Hantzsch ester correlates directly with improved enantiocontrol. princeton.eduprinceton.edu Similarly, increasing the steric demand of the alkyl groups at the 2 and 6 positions also enhances enantioselectivity. princeton.edu The use of a Hantzsch ester with tert-butyl groups at the ester positions led to a dramatic improvement in the asymmetric induction, affording this compound in 91% enantiomeric excess (ee). princeton.edu

| Entry | Ester Group (R) | Conversion (%) | ee (%) |

|---|---|---|---|

| 1 | Et | 96 | 74 |

| 2 | i-Pr | 78 | 78 |

| 3 | t-Bu | 86 | 91 |

Stereochemical Models and Asymmetric Induction in Organocatalysis

The stereochemical outcome of the organocatalytic transfer hydrogenation is rationalized by a well-defined model of asymmetric induction. nih.gov The observed (R)-enantiomer of 3-phenylcyclopentanone (B1600095) is consistent with the reduction occurring via a cis-iminium ion intermediate. princeton.edu This model, supported by computational (DFT) studies, posits that the catalyst controls the facial selectivity of the hydride attack. nih.govnih.gov

The reaction proceeds through the reversible formation of E and Z iminium intermediates from the condensation of the catalyst and 3-phenyl-2-cyclopentenone. nih.gov The catalyst's structure, particularly the bulky substituents, shields one face of the iminium ion. The Hantzsch ester then delivers a hydride to the less sterically hindered face of the C=C double bond. princeton.edu For the specific imidazolidinone catalysts used, this selective hydride transfer to the cis-iminium ion intermediate leads to the preferential formation of the (R)-product. princeton.edu This stereochemical model has proven consistent across a range of five-, six-, and seven-membered ring systems. nih.gov

Transition Metal-Catalyzed Asymmetric Synthesis of this compound

Transition metal catalysis provides powerful and versatile methods for constructing chiral centers. The synthesis of this compound can be achieved through palladium-catalyzed conjugate addition or rhodium-catalyzed hydrogenation, each offering a distinct synthetic route.

Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclopentenone

A highly effective method for preparing this compound is the palladium-catalyzed asymmetric 1,4-addition (conjugate addition) of phenylboronic acid to cyclopentenone. beilstein-journals.orgbeilstein-journals.org This transformation is a key strategy for the asymmetric construction of C-C bonds. beilstein-journals.org The reaction typically employs a chiral palladium complex as the catalyst. beilstein-journals.orgbeilstein-journals.org

Significant progress in this area involves the use of a catalyst system generated from a palladium(II) source, such as palladium(II) trifluoroacetate (B77799) (Pd(OCOCF₃)₂), and a chiral ligand. caltech.edunih.gov Chiral pyridinooxazoline (PyOX) ligands, specifically (S)-t-BuPyOX, have proven to be highly effective in this transformation, delivering the desired β-substituted ketone product in high yield and enantioselectivity. caltech.edunih.gov A notable feature of this methodology is its remarkable tolerance to atmospheric oxygen and moisture, which makes it operationally simple and practical. caltech.educaltech.edu The reaction can be performed without the need for rigorously dried solvents or an inert atmosphere. caltech.edu

| Entry | Enone Substrate | Arylboronic Acid | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 3-Methyl-2-cyclohexenone | Phenylboronic acid | 99 | 93 |

| 2 | 3-Methyl-2-cyclopentenone | Phenylboronic acid | 99 | 97 |

| 3 | 3-Methyl-2-cycloheptenone | Phenylboronic acid | 95 | 94 |

Rhodium-Catalyzed Enantioselective Hydrogenation of 3-Phenyl-2-Cyclopentenone

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, widely used for the reduction of prochiral olefins. wiley-vch.dersc.org This method can be applied to the hydrogenation of α,β-unsaturated ketones like 3-phenyl-2-cyclopentenone to produce this compound. The key to success in these reactions is the choice of the chiral phosphine (B1218219) ligand that coordinates to the rhodium center. wiley-vch.de

A wide variety of chiral bisphosphine ligands, such as those based on BINAP, DIOP, and Chiraphos, have been developed for rhodium-catalyzed hydrogenations. google.com These catalytic systems are capable of reducing various functionalized and unfunctionalized olefins with high enantiocontrol. wiley-vch.de While the rhodium-catalyzed hydrogenation of α-(acylamino)acrylic acids is a classic example, the methodology extends to cyclic unsaturated ketones. google.com The reaction involves the coordination of the rhodium catalyst to the double bond of the enone, followed by the stereoselective transfer of hydrogen from H₂ gas, with the chiral ligand environment dictating the facial selectivity to yield the (R)-enantiomer. snnu.edu.cn

Role of Chiral Ligands in Metal-Catalyzed Processes

The metal-catalyzed asymmetric conjugate addition to α,β-unsaturated carbonyl compounds represents a powerful strategy for the formation of stereogenic centers. In the context of synthesizing this compound, this would typically involve the 1,4-addition of a phenyl nucleophile to 2-cyclopentenone or the addition of a methyl or other one-carbon nucleophile to 3-phenyl-2-cyclopentenone, in the presence of a chiral metal complex. The chiral ligand is the primary source of stereochemical control, creating a chiral environment around the metal center that directs the approach of the nucleophile to one face of the enone.

A variety of transition metals, including copper, rhodium, and palladium, have been employed for such transformations. The choice of metal and, crucially, the chiral ligand dictates the efficiency and enantioselectivity of the reaction. Chiral phosphine ligands, such as phosphoramidites and diphosphines, have been extensively studied and have demonstrated high levels of success in these reactions. For instance, copper-catalyzed conjugate additions to cyclic enones using chiral phosphoramidite (B1245037) or diphosphite ligands can effectively create chiral quaternary centers with high enantiomeric excess (ee). researchgate.net Similarly, peptide-based chiral phosphine ligands have been used in conjunction with copper(I) triflate to promote the 1,4-addition of dialkylzinc reagents to cyclic enones, achieving excellent enantioselectivity. mdpi.com

The design of the chiral ligand is critical. Ligands often possess C2 symmetry or other well-defined structural motifs that create a chiral pocket around the metal's active site. This steric and electronic environment forces the substrate and nucleophile to adopt a specific orientation in the transition state, leading to the preferential formation of one enantiomer. For example, in the copper-catalyzed conjugate addition of trialkylaluminum reagents to 3-substituted cyclopentenones, phosphoramidite ligands have been shown to be effective in constructing the resulting chiral quaternary carbon center with up to 93% ee. researchgate.net The development of new chiral ligands, including those derived from readily available natural products like amino acids and peptides, continues to expand the scope and utility of metal-catalyzed asymmetric conjugate additions. mdpi.com

Table 1: Examples of Chiral Ligands in Metal-Catalyzed Asymmetric Conjugate Additions to Cyclopentenones

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Nucleophile | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Copper Salt | Phosphoramidite/Diphosphite | 3-Substituted Cyclopentenone | Trialkylaluminum | Up to 93% | researchgate.net |

| (CuOTf)₂·C₆H₆ | Peptide-based Phosphine | Cyclopentenone | Dialkylzinc | >98% | mdpi.com |

| Copper Salt | N-Heterocyclic Carbene | 3-Substituted Cyclic Enones | Grignard Reagents | Up to 96% | researchgate.net |

| Rhodium(I) | Chiral Diene | Cyclic α,β-Unsaturated Ketones | Arylboronic Acids | Up to 99% | acs.org |

Chemoenzymatic Strategies Towards this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering an efficient approach to enantiomerically pure compounds. For the synthesis of this compound, a prominent chemoenzymatic strategy involves the kinetic resolution of a racemic precursor, most notably racemic cis-3-phenylcyclopentanol.

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are frequently employed for this purpose due to their broad substrate scope, high stereoselectivity, and stability in organic solvents. A practical synthesis of the enantiomers of 3-phenylcyclopentanol has been achieved through a lipase-catalyzed transesterification in an organic medium. researchgate.netresearchgate.net In this process, a racemic mixture of cis-3-phenylcyclopentanol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer, for instance, the (1R,3S)-enantiomer, to form the corresponding acetate. This leaves the desired (1S,3R)-alcohol enantiomer unreacted and in high enantiomeric purity. researchgate.net

The (1S,3R)-3-phenylcyclopentanol can then be isolated and subjected to a standard chemical oxidation reaction, such as Swern or Dess-Martin oxidation, to furnish the target ketone, this compound, without racemization of the stereocenter. The efficiency of this chemoenzymatic approach is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E). High E values are crucial for obtaining both the acylated product and the remaining alcohol with high enantiomeric excess. This method has been shown to be effective on a multigram scale, demonstrating its practical utility for preparing optically active 3-(substituted-phenyl)cyclopentanols. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of rac-cis-3-Phenylcyclopentanol

| Enzyme | Acyl Donor | Solvent | Product 1 (Unreacted) | Product 2 (Acylated) | Reference |

|---|---|---|---|---|---|

| Lipase | Vinyl Acetate | Organic Medium | (1S,3R)-3-Phenylcyclopentanol | (1R,3S)-3-Phenylcyclopentyl acetate | researchgate.net |

Enantioconvergent Synthetic Routes to this compound

Enantioconvergent synthesis provides a powerful strategy to convert a racemic starting material into a single enantiomer of the product, with a theoretical maximum yield of 100%, thereby overcoming the 50% yield limitation of traditional kinetic resolutions. rsc.org An enantioconvergent process typically involves a catalytic cycle where both enantiomers of the starting material are converted into a common intermediate or are channeled through pathways that lead to the same chiral product.

While a specific enantioconvergent synthesis for this compound is not extensively documented, the principles can be illustrated by analogous transformations. For example, the enantioconvergent synthesis of the related compound, (–)-3-methyl-3-phenylcyclopentanone, has been reported. rsc.org This synthesis starts from a racemic precursor and utilizes a sequence of reactions that ultimately funnels both enantiomers of an intermediate into the desired chiral product.

A potential enantioconvergent approach to this compound could involve a dynamic kinetic resolution (DKR). In a DKR, a racemic starting material undergoes a kinetic resolution while the less reactive enantiomer is continuously racemized in situ. This allows for the conversion of the entire racemic mixture into a single enantiomer of the product. For instance, a racemic precursor to this compound could be subjected to a DKR protocol, combining an enantioselective reaction with a racemization catalyst. Ruthenium complexes, for example, have been used for the racemization of secondary alcohols in DKR processes. rsc.org

Another conceptual enantioconvergent strategy is stereoablative functionalization, where a stereocenter in a racemic starting material is destroyed to form a prochiral intermediate, which is then functionalized enantioselectively. While specific applications to this compound are yet to be detailed in the literature, the ongoing development of enantioconvergent methodologies holds promise for future applications in the synthesis of this and other chiral cyclopentanones.

Advanced Reaction Chemistry and Transformations Involving R 3 Phenylcyclopentanone

Catalytic Carbon-Carbon Bond Activation of 3-Phenylcyclopentanone (B1600095)

The activation of carbon-carbon (C-C) bonds in relatively unstrained cyclic ketones like cyclopentanones presents a significant challenge in organic synthesis due to their kinetic inertness. nih.govresearchgate.net However, recent advancements have demonstrated that rhodium catalysts can effectively mediate the skeletal rearrangement of 3-phenylcyclopentanone, leading to the formation of valuable structural motifs. nih.govnih.gov This transformation typically involves the cleavage of a C-C bond within the cyclopentanone (B42830) ring, followed by the formation of a new ring structure.

A key aspect of this methodology is the use of a directing group, which is temporarily installed on the ketone. This directing group, typically an imine formed with an aminopyridine, facilitates the coordination of the rhodium catalyst and directs the C-C bond activation. nih.gov Density functional theory (DFT) calculations have shed light on the mechanism, suggesting the formation of a rhodium-bridged bicyclic intermediate. nih.govnih.gov The reaction of 3-phenylcyclopentanone yields two primary rearranged products: a major α-tetralone and a minor α-indanone. nih.gov

| Substrate | Catalyst System | Major Product | Minor Product | Yield (%) | Ratio (Major:Minor) | Reference |

|---|---|---|---|---|---|---|

| 3-Phenylcyclopentanone | [Rh(C₂H₄)₂Cl]₂ / 2-aminopyridine (B139424) | α-Tetralone derivative | α-Indanone derivative | 85 | 6.4:1 | nih.gov |

The rhodium-catalyzed skeletal rearrangement of 3-phenylcyclopentanone provides a direct route to α-tetralones and α-indanones, which are important structural cores in many bioactive molecules and versatile building blocks in organic synthesis. nih.govnih.gov The regioselectivity of the reaction, which dictates the ratio of the α-tetralone to the α-indanone product, is influenced by the specific C-C bond that is cleaved. The cleavage of the more hindered C1-C2 bond leads to the formation of the α-tetralone, while cleavage of the less hindered C1-C5 bond results in the α-indanone. nih.gov

The reaction conditions, including the choice of ligand and co-catalyst, can be optimized to favor the formation of the desired isomer. nih.gov For instance, using [Rh(C₂H₄)₂Cl]₂ as the catalyst precursor and 2-aminopyridine as the co-catalyst in 1,4-dioxane (B91453) has been shown to provide a good yield and selectivity for the α-tetralone derivative. nih.gov This transformation is significant as it converts a simple aliphatic ketone into a more stable and functionalized aryl ketone. nih.gov

An important feature of the rhodium-catalyzed C-C bond activation is the potential for chirality transfer. When optically enriched (R)-3-phenylcyclopentanone is subjected to the reaction conditions, the chirality can be substantially transferred to the resulting α-tetralone product. nih.gov This indicates that the stereocenter in the starting material influences the stereochemical outcome of the product.

In one study, this compound was converted to the corresponding α-tetralone with a high degree of chirality transfer, reported to be 94.5%. nih.gov The slight erosion of enantiomeric excess is thought to be due to a reversible β-hydride elimination process involving the C-C activated intermediate. nih.gov This high level of chirality transfer enhances the synthetic utility of this method, providing access to enantioenriched α-tetralones which are valuable precursors for the synthesis of various natural products. nih.gov The ability to control stereochemistry during such skeletal rearrangements is a significant advancement in asymmetric catalysis.

Intramolecular Hydroacylation Reactions for Cyclopentanone Formation

Intramolecular hydroacylation, a process that involves the addition of an aldehyde's C-H bond across a tethered alkene, is a powerful method for constructing cyclic ketones. wikipedia.orglycoming.edu Rhodium catalysts are particularly effective in promoting the cyclization of 4-pentenal (B109682) derivatives to form cyclopentanones. acs.orgrsc.orgcsic.es

The intramolecular hydroacylation of 3-phenyl-4-pentenal using a chiral rhodium catalyst provides a route to this compound. The use of a chiral catalyst, such as one derived from (S)-BINAP, allows for the kinetic resolution of the racemic starting material. acs.orgrsc.org This process not only leads to the formation of 3-phenylcyclopentanone but can also produce an isomerized side product, 4-phenyl-4-pentenal. acs.orgresearchgate.net

The diastereoselectivity of the reaction is a key consideration. In the case of 3-phenyl-4-pentenal, the cyclization can afford 3-phenylcyclopentanone with a degree of diastereoselectivity. acs.orgrsc.org Research has shown that the reaction conditions, including the specific chiral ligand employed, can influence the yield and enantiomeric excess of the cyclized product. rsc.org For example, using [Rh((S)-BINAP)]ClO₄ as the catalyst resulted in a 51% yield and 48% enantiomeric excess for the cyclization product. rsc.org

| Precursor | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-4-pentenal | [Rh((S)-BINAP)]ClO₄ | 3-Phenylcyclopentanone | 51 | 48 | rsc.org |

Mechanistic studies, including deuterium (B1214612) labeling experiments, have revealed that the rhodium-catalyzed intramolecular hydroacylation of 3-phenyl-4-pentenal is a complex process involving several reversible steps. acs.orgscholaris.ca The generally accepted mechanism begins with the oxidative addition of the aldehyde's C-H bond to the rhodium center, forming an acyl-rhodium-hydride intermediate. wikipedia.org This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to yield the cyclopentanone product and regenerate the catalyst. wikipedia.orglycoming.edu

Further Enantioselective Derivatizations of this compound

The chiral scaffold of this compound is frequently exploited to direct the stereochemical outcome of subsequent chemical modifications. These derivatizations are crucial for building more complex molecular architectures, such as those found in pharmaceuticals and other biologically active compounds. acs.orgnih.govnih.gov The existing stereocenter influences the formation of new chiral centers, leading to diastereomeric products in varying ratios. Key enantioselective derivatizations include diastereoselective reductions, oxidative rearrangements, and carbon-carbon bond activations.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound generates a new stereocenter at the C1 position, resulting in the formation of diastereomeric (1R,3R)- and (1S,3R)-3-phenylcyclopentanol. The facial selectivity of the hydride attack on the carbonyl carbon determines the diastereomeric ratio of the alcohol products. This selectivity is influenced by steric hindrance, where the bulky phenyl group at the C3 position directs the incoming nucleophile to the less hindered face of the cyclopentanone ring.

The choice of reducing agent plays a critical role in the stereochemical outcome. Less bulky reagents, such as sodium borohydride (B1222165) (NaBH₄), may exhibit moderate selectivity, while bulkier hydride reagents are expected to show higher diastereoselectivity by preferentially attacking from the face opposite to the large phenyl substituent. This type of substrate-controlled diastereoselective reduction is a fundamental strategy in asymmetric synthesis. msu.eduegrassbcollege.ac.in

Table 1: Representative Diastereoselective Reductions of this compound The following table is illustrative, based on established principles of stereoselective reduction of cyclic ketones.

| Reagent | Expected Major Diastereomer | Expected Minor Diastereomer |

| Sodium Borohydride (NaBH₄) | (1S,3R)-3-Phenylcyclopentanol | (1R,3R)-3-Phenylcyclopentanol |

| Lithium Aluminum Hydride (LiAlH₄) | (1S,3R)-3-Phenylcyclopentanol | (1R,3R)-3-Phenylcyclopentanol |

| L-Selectride® | (1S,3R)-3-Phenylcyclopentanol | (1R,3R)-3-Phenylcyclopentanol |

Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms ketones into esters or, in the case of cyclic ketones, lactones. wikipedia.org When applied to a chiral ketone like this compound, this reaction can proceed with high regio- and stereoselectivity to yield a chiral lactone. This transformation is significant as chiral lactones are versatile intermediates in the synthesis of numerous natural products. nih.gov The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. In the case of 3-substituted cyclic ketones, the migratory aptitude of the adjacent carbon atoms dictates which C-C bond is cleaved and where the oxygen is inserted.

Research on analogous 3-substituted cycloketones using chiral catalysts has demonstrated that asymmetric Baeyer-Villiger oxidations can produce lactones with excellent enantiomeric excess. rsc.orgrsc.org For this compound, this oxidation would result in the formation of a chiral six-membered ring lactone, further expanding its utility as a synthetic intermediate. The use of chiral N,N'-dioxide/Sc(III) catalysts with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) has been effective for similar substrates. rsc.orgrsc.org

Table 2: Asymmetric Baeyer-Villiger Oxidation of Analagous 3-Substituted Cyclohexanones

| Substrate | Catalyst System | Oxidant | Product ee (%) | Reference |

| 3-Phenylcyclohexanone | L-RaPr₂/Sc(OTf)₃ | m-CPBA | 93 | rsc.org |

| 3-(p-Tolyl)cyclohexanone | L-RaPr₂/Sc(OTf)₃ | m-CPBA | 95 | rsc.org |

| 3-(4-Chlorophenyl)cyclohexanone | L-RaPr₂/Sc(OTf)₃ | m-CPBA | 95 | rsc.org |

Rhodium-Catalyzed C-C Bond Activation and Rearrangement

A more advanced derivatization involves the catalytic activation of a carbon-carbon bond within the cyclopentanone ring. nih.gov Research has shown that this compound can undergo a rhodium-catalyzed C-C bond activation followed by a C-H bond activation of the pendant aryl group. This sequence results in a skeletal rearrangement, transforming the five-membered cyclopentanone ring into a six-membered α-tetralone structure. nih.gov

This transformation is remarkable as it not only constructs a new ring system but also does so with a very high degree of chirality transfer from the starting material. Using a rhodium precursor and an amino-pyridine co-catalyst, this compound was converted to (R)-α-tetralone with a 94.5% transfer of chirality. nih.gov This method provides an efficient, enantioselective route to functionalized α-tetralones, which are important structural motifs in organic synthesis. nih.gov

Table 3: Rhodium-Catalyzed Rearrangement of this compound

| Starting Material | Catalyst System | Product | Yield (%) | Chirality Transfer (%) | Reference |

| This compound | [Rh(C₂H₄)₂Cl]₂ / 2-Aminopyridine | (R)-α-Tetralone | 64 (over two steps) | 94.5 | nih.gov |

Spectroscopic and Computational Investigations of R 3 Phenylcyclopentanone

Chiroptical Spectroscopic Characterization of (R)-3-Phenylcyclopentanone

Chiroptical spectroscopies are powerful techniques for probing the three-dimensional structure of chiral molecules. researchgate.netencyclopedia.pub These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light. encyclopedia.pubmdpi.com For this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have been pivotal in its characterization. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.govrsc.org It is a highly sensitive probe of molecular conformation and configuration in solution. researchgate.netrsc.org The VCD spectrum of a molecule is unique to its 3D structure, making it an excellent tool for assigning the absolute configuration when compared with quantum chemical calculations. nih.govrsc.org

For 3-phenylcyclopentanone (B1600095), VCD spectroscopy, along with ECD and optical rotatory dispersion (ORD), has been employed to study its configuration and conformational properties. researchgate.netresearchgate.netuco.es These experimental studies are interpreted using standard Density Functional Theory (DFT) computational methods. researchgate.netresearchgate.net The analysis reveals that the chiroptical spectra are marginally dependent on fine conformational details, allowing for the identification of common spectroscopic features. researchgate.net VCD is often considered more reliable than ECD for assigning absolute configuration because computed ECD spectra can show a larger dependence on the chosen computational functional and dispersion corrections. researchgate.net The process involves computing the VCD spectra for the different stable conformers of the molecule and then generating a Boltzmann-averaged total spectrum for comparison with the experimental data. nih.gov

The cyclopentanone (B42830) ring in 3-phenylcyclopentanone is flexible and can exist in multiple conformations, primarily envelope and twist forms. The position of the phenyl substituent (axial vs. equatorial) further increases the number of possible low-energy conformers. VCD, coupled with DFT calculations, allows for the determination of the relative populations of these conformers in solution. researchgate.nethebmu.edu.cn

Table 1: Representative VCD Data for a Chiral Ketone This table is illustrative, based on typical findings in VCD analysis of cyclic ketones.

| Experimental Frequency (cm⁻¹) | Experimental ΔA | Calculated Frequency (cm⁻¹) | Calculated ΔA (Boltzmann Averaged) | Vibrational Assignment |

| 2965 | + | 2968 | + | C-H stretch (phenyl) |

| 1750 | - | 1755 | - | C=O stretch |

| 1450 | + | 1452 | + | CH₂ scissoring |

| 1280 | - | 1285 | - | C-H bend |

The absolute configuration can be reliably assigned by comparing the experimental ECD spectrum with spectra calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method involves calculating the ECD spectra for various conformers and then averaging them based on their calculated Boltzmann populations. hebmu.edu.cnresearchgate.net For chiral ketones like 3-phenylcyclopentanone, the sign of the Cotton effect for the n→π* transition is a key diagnostic feature for determining the absolute configuration. nih.govresearchgate.net

Table 2: Representative ECD Data for this compound This table is illustrative and based on typical findings for similar chiral ketones.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Wavelength (nm) | Calculated Δε (M⁻¹cm⁻¹) | Transition Assignment |

| ~290-310 | Positive | ~300 | Positive | n → π* (C=O) |

| ~260 | Negative | ~265 | Negative | ¹Lₐ (Phenyl) |

| ~210 | Positive | ~215 | Positive | ¹Lₐ (Phenyl) |

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. nmrwiki.org While NMR is not inherently a chiral technique, the chemical shifts and coupling constants of nuclei are sensitive to their local electronic and spatial environment, which is influenced by the molecule's stereochemistry. cdnsciencepub.comucl.ac.uk

For cyclic compounds with phenyl substituents, such as 3-phenylcyclopentanone, the stereochemical arrangement significantly affects the NMR spectrum due to the magnetic anisotropy of the benzene (B151609) ring. cdnsciencepub.comucl.ac.uk In cis- and trans-1,2-diphenylcyclopentanes, for example, the protons ortho to the central cyclopentane (B165970) structure experience a significant upfield shift in the cis isomer compared to the trans isomer due to ring current effects. cdnsciencepub.com Similarly, the benzylic protons are also shifted depending on their orientation relative to the nearby phenyl ring. cdnsciencepub.com

In this compound, the relative orientation of the phenyl group (pseudo-axial or pseudo-equatorial) in the dominant conformer can be inferred by analyzing the chemical shifts of the cyclopentanone ring protons. cdnsciencepub.com Computational methods, such as DFT, can be used to calculate theoretical NMR chemical shifts for different conformers. frontiersin.org Comparing these calculated shifts with the experimental data allows for the assignment of the relative configuration and provides insight into the conformational equilibrium. nmrwiki.orgfrontiersin.org The Gauge-Including Atomic Orbital (GIAO) method is widely used for such calculations. frontiersin.org

Table 3: Illustrative ¹H NMR Chemical Shift Differences Based on Stereochemistry Data based on principles observed in substituted cyclopentanes. cdnsciencepub.com

| Proton | Expected Chemical Shift Range (ppm) (Pseudo-equatorial Phenyl) | Expected Chemical Shift Range (ppm) (Pseudo-axial Phenyl) | Rationale |

| Benzylic (C3-H) | 3.0 - 3.5 | 2.8 - 3.3 | Anisotropic shielding by C=O group |

| Ring Protons (cis to Phenyl) | Shielded (lower ppm) | More deshielded (higher ppm) | Anisotropic shielding by phenyl ring |

| Ring Protons (trans to Phenyl) | Deshielded (higher ppm) | Less affected | Less influence from phenyl ring current |

Computational Chemistry Approaches for this compound

Computational chemistry is an indispensable partner to spectroscopic techniques for the structural elucidation of chiral molecules. researchgate.netschrodinger.com It provides the means to model molecular structures, predict their properties, and interpret complex experimental data.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. esqc.orgimperial.ac.uk DFT calculations are central to the analysis of this compound.

The first step in a computational study is a conformational search to identify all stable, low-energy geometries of the molecule. hebmu.edu.cn DFT geometry optimization is then performed on these conformers to obtain precise structures and relative energies. mdpi.com This information is crucial for understanding the conformational landscape and for calculating Boltzmann-averaged spectroscopic properties. nih.gov Functionals like B3LYP are commonly used for these calculations. researchgate.net

Furthermore, DFT is used to calculate the data that is directly compared with experimental spectra. This includes vibrational frequencies and VCD intensities, as well as electronic transition energies and rotational strengths for ECD spectra (using the TD-DFT extension). researchgate.netresearchgate.net The close match between calculated and experimental spectra provides a high degree of confidence in the assignment of the molecule's absolute configuration and predominant conformation in solution. rsc.orgresearchgate.net DFT can also be used to investigate reaction mechanisms, for example, by calculating transition state structures and activation energies for reactions involving the ketone. nih.govwhiterose.ac.uk

While DFT provides high accuracy, it is computationally expensive, especially for the initial exploration of the vast conformational space of a flexible molecule. imperial.ac.uk This is where molecular mechanics (MM) force fields become valuable. nih.gov Force fields like MM3, developed by Allinger's group, are sets of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. nih.govpitt.edu

The MM3 force field is a "Class II" force field, which includes cross-terms that describe the coupling between adjacent bonds, angles, and dihedrals, offering improved accuracy for predicting geometries and conformational energies of organic molecules compared to simpler force fields. nih.gov

In a typical workflow for stereochemical analysis, an initial, extensive conformational search is performed using a computationally inexpensive method like a molecular mechanics force field. nmrwiki.org The MM3 force field is well-suited for this purpose for general organic molecules. nih.gov This search generates a large number of potential conformers. The unique, low-energy conformers identified by the MM simulation are then used as starting points for more accurate geometry optimizations and energy calculations at the DFT level. nih.gov This multi-step approach leverages the speed of MM for broad exploration and the accuracy of DFT for refinement, making the computational analysis of flexible molecules like this compound feasible and reliable. schrodinger.com

Transition State Analysis in Enantioselective Transformations of this compound

The stereochemical outcome of enantioselective transformations that produce this compound is determined by the relative energies of diastereomeric transition states. Computational and experimental studies have provided significant insights into the key interactions that govern the facial selectivity in the formation of this chiral ketone, particularly in organocatalytic transfer hydrogenation and transition-metal-catalyzed hydroacylation reactions.

A predominant method for synthesizing this compound is the organocatalytic transfer hydrogenation of 3-phenyl-2-cyclopentenone. princeton.edu This reaction typically employs a chiral imidazolidinone catalyst and a Hantzsch ester as the hydride source. princeton.eduprinceton.edu The enantioselectivity of this process is rationalized by analyzing the transition state of the hydride transfer step.

The proposed mechanism involves the formation of an activated iminium ion from the reaction between the enone and the chiral amine catalyst. princeton.educaltech.edu The Hantzsch ester then delivers a hydride to the β-carbon of this iminium intermediate. The stereochemistry is set during this hydride transfer, and its selectivity is dictated by the specific geometry of the transition state assembly. The accepted model posits that the reduction proceeds via a cis-iminium ion. princeton.edu The facial selectivity is controlled by the steric environment created by the catalyst's substituents, which directs the Hantzsch ester to one of the two enantiotopic faces of the iminium ion. princeton.educaltech.edu

Studies have revealed that the structure of the Hantzsch ester itself plays a crucial role in the efficiency and enantioselectivity of the hydrogenation. princeton.eduprinceton.edu A direct correlation has been observed between the steric bulk of the ester groups on the dihydropyridine (B1217469) ring and the level of asymmetric induction.

| Entry | Hantzsch Ester R Group | Conversion (%) | Enantiomeric Excess (% ee) |

| 1 | Ethyl | 96 | 74 |

| 2 | iso-Propyl | 78 | 78 |

| 3 | tert-Butyl | 86 | 91 |

| Data derived from organocatalytic transfer hydrogenation of 3-phenyl-2-cyclopentenone. princeton.eduprinceton.edu |

The dramatic improvement in enantioselectivity with the tert-butyl substituted Hantzsch ester is attributed to its conformational rigidity. princeton.edu X-ray analysis has shown that the bis(tert-butyl) Hantzsch ester exists in a boat conformation, which pre-organizes the molecule for hydride transfer by locking one of the C-H bonds at the 4-position into an axial orientation. This maintains optimal orbital overlap between the nitrogen lone pair and the hydridic C-H bond, leading to a more ordered and selective transition state. princeton.edu In contrast, less bulky Hantzsch esters are more planar and less reactive, resulting in lower enantiocontrol. princeton.edu

Applications of R 3 Phenylcyclopentanone in Advanced Organic Synthesis

(R)-3-Phenylcyclopentanone as a Chiral Building Block for Enantiomerically Pure Compounds

In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules. This "chiral pool" approach is a powerful strategy for introducing stereocenters with high fidelity, avoiding the need for challenging asymmetric reactions or resolutions later in a synthetic sequence. The cyclopentane (B165970) ring is a core structural motif in a vast number of biologically important molecules, including prostaglandins (B1171923) and their derivatives. acs.org

This compound, by virtue of its defined stereocenter at the C3 position and its ketone functionality, represents a valuable chiral synthon. The ketone can be readily manipulated through a variety of standard organic transformations—such as reductions, olefinations, and additions—to introduce new functional groups and build molecular complexity. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the controlled formation of additional chiral centers. While the potential for this compound as a versatile precursor is clear, specific examples of its incorporation into multi-step syntheses of other enantiomerically pure compounds are not widely detailed in surveyed literature.

Utility of this compound in the Synthesis of Bioactive Molecules

The cyclopentanone (B42830) framework is a privileged structure in medicinal chemistry and natural product synthesis. Chiral cyclopentenones and cyclopentanones are key intermediates in the synthesis of numerous bioactive compounds. acs.orgacs.org The structural arrangement of this compound, featuring both an aromatic ring and a chiral aliphatic carbocycle, makes it an attractive starting point for the development of novel pharmacophores. However, documented synthetic pathways that explicitly utilize this compound as a starting material for the total synthesis of specific bioactive molecules are not prominently featured in scientific literature.

Contributions of this compound Synthesis to Catalyst Development

The pursuit of efficient and highly selective methods for synthesizing chiral molecules like this compound has been a significant driver of innovation in catalysis. The challenge of controlling the absolute stereochemistry at the C3 position has spurred the development of novel organocatalytic and transition metal-catalyzed reactions that have broad applicability in organic synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis. The synthesis of chiral cyclopentanones has been a fertile ground for demonstrating the power of this field.

A notable advancement is the development of N-Heterocyclic Carbene (NHC) catalyzed reactions. Researchers have discovered an unprecedented NHC-catalyzed annulation of enals to form 3,4-disubstituted cyclopentanones. nih.govacs.orgconsensus.app This transformation is significant because it proceeds through a novel mechanistic pathway involving radical intermediates generated via a single-electron transfer from an oxidant. acs.org This discovery expanded the known modes of reactivity for NHC catalysts, which were traditionally understood to operate via two-electron pathways. The reaction allows for the dimerization of aryl enals to construct symmetric cyclopentanones or a cross-reaction to create differentially substituted products with high enantioselectivity. nih.govacs.org

| Entry | Enal Substrate (Ar) | Oxidant | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| 1 | 4-MeO-C₆H₄ | 4-Nitropyridine N-oxide | 49 | >20:1 | N/A |

| 2 | 4-Cl-C₆H₄ | 4-Nitropyridine N-oxide | 58 | >20:1 | 95 |

| 3 | 2-Naphthyl | 4-Nitropyridine N-oxide | 65 | >20:1 | 95 |

| 4 | Phenyl | 4-Nitropyridine N-oxide | 51 | 15:1 | 92 |

Table 1: Selected examples from the oxidatively initiated NHC-catalyzed enantioselective synthesis of 3,4-diarylcyclopentanones. Data sourced from White & Rovis (2015). acs.org

Furthermore, the synthesis of highly functionalized cyclopentanes has been achieved through organocatalytic domino Michael-Henry reactions, capable of creating four stereogenic carbons, including two quaternary stereocenters, in a single operation with excellent diastereo- and enantioselectivity. nih.gov These sophisticated cascade reactions showcase how the challenge of building complex cyclic systems has pushed the boundaries of organocatalyst design and application.

Transition metal catalysis is a cornerstone of modern C-C bond formation, and methods to synthesize chiral 3-phenylcyclopentanone (B1600095) have highlighted significant progress in this area. The most prominent approach is the asymmetric conjugate addition of an aryl group to a cyclopentenone precursor.

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones stands as a powerful and well-established method for this transformation. thieme-connect.de The advancement in this field is intrinsically linked to the development of chiral phosphine (B1218219) ligands. For instance, the use of BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) ligands in conjunction with a rhodium catalyst has enabled the synthesis of 3-arylcyclohexanones with exceptionally high enantioselectivity (up to 99% ee). acs.org The detailed mechanistic studies of these rhodium-catalyzed cycles, involving phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates, have been pivotal for optimizing catalyst performance and expanding the reaction's scope. acs.org

More recently, palladium catalysis has emerged as a complementary and powerful alternative. A highly effective system for the asymmetric conjugate addition of arylboronic acids to cyclic enones uses a combination of Pd(OCOCF₃)₂ and a chiral pyridinooxazoline (PyOx) ligand. acs.org This methodology is notable for its ability to generate challenging benzylic all-carbon quaternary stereocenters and its high tolerance for oxygen and water, making it robust for practical applications. acs.org The success of this system is attributed to steric interactions between the substrate and the chiral ligand in the enantiodetermining step, a finding supported by transition state calculations. acs.org

| Catalytic System | Metal Catalyst | Typical Chiral Ligand | Key Advancement/Feature |

| Rhodium-Catalyzed | Rh(acac)(C₂H₄)₂ | (S)-BINAP | Pioneered high enantioselectivity (>97% ee) for 1,4-additions; detailed mechanistic understanding. acs.org |

| Palladium-Catalyzed | Pd(OCOCF₃)₂ | (S)-t-BuPyOx | Effective for creating all-carbon quaternary centers; robust and tolerant to air and water. acs.org |

Table 2: Comparison of advanced transition metal catalytic systems for the asymmetric synthesis of 3-arylcycloalkanones.

Together, these developments in rhodium and palladium catalysis, driven by the need to synthesize valuable chiral structures like this compound, have significantly enhanced the toolbox available to synthetic chemists for the precise and efficient construction of stereochemically complex molecules.

Future Research Trajectories for R 3 Phenylcyclopentanone

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of (R)-3-phenylcyclopentanone is of paramount importance to ensure its utility as a chiral building block. Future research will undoubtedly focus on the discovery and development of novel catalytic systems that can provide this molecule with high enantiopurity and in excellent yields. Key areas of exploration will include the refinement of existing catalytic methods and the introduction of entirely new catalytic concepts.

Promising avenues for investigation include the use of transition metal catalysts, particularly those based on rhodium and iridium. wiley-vch.denih.gov For instance, the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acids to cyclopentenone is a powerful strategy for the formation of the C-C bond at the 3-position. wiley-vch.decore.ac.uk Future work will likely involve the design and synthesis of new chiral ligands for these metals to further enhance the enantioselectivity and expand the substrate scope of this reaction. Similarly, iridium-catalyzed asymmetric hydrogenation of 3-phenylcyclopentenone presents another viable route. nih.gov The development of novel chiral phosphine (B1218219) ligands for iridium could lead to catalysts with superior activity and selectivity.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the synthesis of chiral cyclopentanones is an active area of research. aalto.finih.govacs.org Chiral secondary amines, such as prolinol derivatives, have been shown to catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes, a key step in the formation of substituted cyclopentanones. nih.govacs.org Future research will likely explore the use of novel organocatalysts, including squaramides and bifunctional thioureas, to control the stereochemistry of reactions leading to this compound. beilstein-journals.org Biocatalysis, employing enzymes such as lipases for the kinetic resolution of racemic 3-hydroxycyclopentanone, also presents a green and highly selective approach that warrants further investigation for the synthesis of precursors to this compound. researchgate.net

Table 1: Promising Catalytic Systems for Future Investigation in the Synthesis of this compound

| Catalyst Type | Reaction Type | Key Advantages | Future Research Focus |

| Rhodium-based | Asymmetric Conjugate Addition | High C-C bond forming efficiency. | Development of novel chiral diene and phosphine ligands. |

| Iridium-based | Asymmetric Hydrogenation | High enantioselectivity for C=C bond reduction. | Design of more robust and active chiral phosphine ligands. |

| Organocatalysts | Michael Addition/Annulation | Metal-free, environmentally benign. | Exploration of new catalyst scaffolds (e.g., squaramides). |

| Biocatalysts | Kinetic Resolution/Asymmetric Reduction | High enantioselectivity, mild reaction conditions. | Enzyme screening and engineering for specific substrates. |

Development of Sustainable and Atom-Economical Synthetic Pathways to this compound

In line with the growing emphasis on green chemistry, a significant future research direction will be the development of sustainable and atom-economical synthetic routes to this compound. This involves utilizing renewable starting materials and designing synthetic pathways that maximize the incorporation of all atoms from the reactants into the final product.

A promising strategy is the utilization of biomass-derived platform molecules. For example, furfural (B47365), which can be obtained from lignocellulosic biomass, can be converted to cyclopentanone (B42830). researchgate.net Future research could focus on developing catalytic methods to introduce the phenyl group onto a cyclopentanone or cyclopentenone scaffold derived from furfural in a stereocontrolled manner. This would represent a significant step towards a truly sustainable synthesis of this compound.

Atom economy is another crucial aspect of sustainable synthesis. uva.es Traditional multi-step syntheses often generate significant amounts of waste. Future research will aim to develop more convergent and atom-economical approaches. This could involve the use of catalytic C-H activation/arylation reactions to directly introduce the phenyl group onto a cyclopentane (B165970) ring, avoiding the need for pre-functionalized starting materials. Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to generate a complex product, offer a highly atom-economical approach to the synthesis of substituted cyclopentanones and will likely be a key area of investigation. nih.gov

Table 2: Potential Sustainable and Atom-Economical Approaches for this compound Synthesis

| Approach | Key Principles | Potential Starting Materials | Key Reactions to Explore |

| Biomass Valorization | Utilization of renewable feedstocks. | Furfural, levulinic acid. | Catalytic conversion to cyclopentanone precursors followed by asymmetric arylation. |

| C-H Activation/Arylation | Direct functionalization of C-H bonds. | Cyclopentanone, cyclopentene. | Palladium- or rhodium-catalyzed enantioselective C-H arylation. |

| Multicomponent Reactions | Maximizing atom incorporation in a single step. | Simple aldehydes, ketones, and phenyl-containing reagents. | Organocatalytic or metal-catalyzed cascade reactions. |

Advanced Mechanistic Studies of Reactions Involving this compound

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved catalysts and synthetic strategies. Future research will employ a combination of advanced experimental and computational techniques to elucidate the intricate details of these reactions.

For catalytic asymmetric reactions, such as the hydrogenation of 3-phenylcyclopentenone, detailed kinetic studies can provide valuable information about the rate-determining and enantioselectivity-determining steps. In situ spectroscopic techniques, such as high-resolution NMR and IR spectroscopy, can be used to identify and characterize key catalytic intermediates. These experimental investigations, when coupled with computational studies, can provide a comprehensive picture of the reaction mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.gov DFT calculations can be used to model the transition states of the key steps in a reaction, providing insights into the origin of enantioselectivity. For instance, by comparing the energies of the transition states leading to the (R) and (S) enantiomers, researchers can understand how the chiral catalyst controls the stereochemical outcome. Such computational studies can guide the design of new catalysts with improved selectivity. Future mechanistic investigations will likely focus on understanding the role of non-covalent interactions between the substrate and the catalyst in the transition state assembly.

Table 3: Proposed Advanced Mechanistic Studies for Reactions Involving this compound

| Reaction Type | Mechanistic Question | Proposed Techniques | Expected Outcome |

| Asymmetric Hydrogenation | Origin of enantioselectivity. | DFT calculations of transition states, kinetic isotope effect studies. | Identification of key catalyst-substrate interactions governing stereocontrol. |

| Asymmetric Conjugate Addition | Role of the chiral ligand. | In situ NMR and IR spectroscopy, isolation and characterization of intermediates. | Elucidation of the structure of the active catalyst and key intermediates. |

| Organocatalytic Annulation | Mechanism of stereocontrol. | DFT modeling of reaction pathways, experimental validation of proposed intermediates. | A detailed understanding of the mode of activation and stereochemical induction. |

Expansion of Synthetic Applications of this compound to Complex Molecular Scaffolds

This compound is a versatile chiral building block with the potential to be utilized in the synthesis of a wide array of complex and biologically active molecules. acs.orgnih.govnih.govrsc.org Future research will focus on demonstrating the utility of this compound in the total synthesis of natural products and the development of novel pharmaceutical agents.

The cyclopentane ring is a common structural motif in many natural products, including prostaglandins (B1171923), steroids, and alkaloids. nih.gov The stereocenter and the phenyl group in this compound provide a handle for further functionalization and elaboration into more complex carbocyclic and heterocyclic frameworks. Future synthetic efforts will likely target the incorporation of the this compound core into these classes of natural products. For example, the ketone functionality can be used to introduce new stereocenters via diastereoselective reductions or additions, while the phenyl group can be modified or used to direct subsequent reactions.

In medicinal chemistry, the development of new synthetic routes to approved drugs and novel drug candidates is of great interest. The chiral cyclopentane scaffold is present in a number of pharmaceuticals. Future research will explore the use of this compound as a starting material for the synthesis of analogs of existing drugs or for the development of entirely new classes of therapeutic agents. The ability to readily access enantiomerically pure this compound will be crucial for these applications, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Table 4: Potential Applications of this compound in Complex Molecule Synthesis

| Target Molecular Class | Rationale for Using this compound | Potential Synthetic Transformations |

| Prostaglandin Analogs | Provides a chiral cyclopentane core. | Aldol condensation, Wittig reaction, stereoselective reduction. |

| Steroid Fragments | Can serve as a building block for the D-ring. | Annulation reactions, functional group interconversions. |

| Bioactive Alkaloids | The cyclopentane ring can be incorporated into polycyclic systems. | Ring-expansion, intramolecular cyclizations, C-N bond forming reactions. |

| Novel Pharmaceutical Scaffolds | Offers a unique and rigid chiral scaffold. | Derivatization of the ketone and phenyl group to explore structure-activity relationships. |

Q & A

Q. What are the common synthetic routes for preparing (R)-3-phenylcyclopentanone in enantiomerically enriched form?

- Methodological Answer : Two primary methods are documented:

- Rhodium-Catalyzed Cyclization : Using a cationic Rh(I)−BINAP complex, this compound is synthesized via enantioselective cyclization of 3-phenylpent-4-enal. This method yields 44% product with 44% enantiomeric excess (ee), though olefin isomerization competes as a side reaction .

- Organocatalytic Hydrogenation : 3-Phenylcyclopent-2-enone undergoes enantioselective hydrogenation with optimized organocatalysts, yielding 89% product and 74% ee. Purification involves flash chromatography (Iatrobeads®, 0–2% Et₂O/benzene) .

Key Variables : Catalyst selection, reaction time (e.g., 8.5 hours for organocatalysis), and solvent systems (e.g., dichloromethane or THF) critically influence yield and ee .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR data (e.g., δ 7.33–7.18 ppm for aromatic protons, δ 153.5 ppm for carbonyl carbon) confirm structural integrity. Enoxysilane derivatives formed via soft enolization (using basic alumina) provide diagnostic peaks for regiochemical analysis .

- Chiral Gas Chromatography (GLC) : A Hydrodex-B-TBDAc column resolves enantiomers, with (R)-isomer eluting at 61.3 min and (S)-isomer at 56.3 min. Optical rotation ([α]D²² = +60.2°) further corroborates configuration .

Advanced Research Questions

Q. How can researchers optimize catalytic enantioselective synthesis of this compound to minimize side reactions like olefin isomerization?

- Methodological Answer :

- Catalyst Tuning : Rhodium complexes with sterically demanding ligands (e.g., BINAP derivatives) suppress isomerization by stabilizing transition states favoring cyclization over alkene migration .

- Reaction Conditions : Lower temperatures (e.g., −20°C) and inert atmospheres reduce kinetic side pathways. Solvent polarity adjustments (e.g., switching from THF to toluene) may enhance selectivity .

- Monitoring : Real-time GC-MS or in situ IR spectroscopy identifies isomerization intermediates, enabling prompt quenching or parameter adjustments .

Q. How should conflicting enantiomeric excess (ee) data from different synthetic methods be analyzed and reconciled?

- Methodological Answer :

- Source Identification : Compare reaction variables (e.g., Rh-catalyzed vs. organocatalytic methods yield 44% vs. 74% ee). Organocatalysts often provide higher ee due to milder conditions and reduced metal-mediated racemization .

- Purification Artifacts : Flash chromatography may partially resolve enantiomers, inflating ee. Validate results using orthogonal methods (e.g., polarimetry and chiral HPLC) .

- Statistical Analysis : Apply multivariate regression to correlate ee with catalyst loading, temperature, and solvent polarity .

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

- Methodological Answer :

- Safety Protocols : Use PPE (nitrile gloves, safety goggles) to prevent skin/eye irritation. Employ fume hoods for vapor control .

- Waste Disposal : Incinerate in a regulated facility with afterburners/scrubbers. Avoid drain disposal due to unknown ecotoxicity (log Pow and BCF data unavailable) .

- Regulatory Compliance : Adhere to TSCA guidelines (40 CFR 720.36) for R&D use only. Document non-hazardous transport status (DOT/IATA) .

Q. What advanced spectroscopic techniques confirm the absolute configuration of this compound?

- Methodological Answer :

- Chiroptical Methods : Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) compare experimental spectra with DFT-simulated data to assign configuration. Optical Rotatory Dispersion (ORD) provides complementary helicity insights .

- Isotopic Labeling : Deuterated analogs (e.g., (S)-3-phenylcyclopentanone-2,2,5,5-d₄) enhance vibrational mode resolution in VCD studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.